1,2-Diphenylpropan-1-one: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications
1,2-Diphenylpropan-1-one: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications
Executive Summary
As a Senior Application Scientist, I approach the characterization and synthetic utility of 1,2-diphenylpropan-1-one (CAS 2042-85-5) through the lens of mechanistic rigor and practical scalability. Also known as α -methyl deoxybenzoin or 2-phenylpropiophenone, this chiral ketone serves as a critical building block in organic synthesis, a precursor for complex pharmaceutical intermediates, and a highly versatile substrate in modern photoredox catalysis.
This whitepaper provides an authoritative, self-validating framework for researchers and drug development professionals, detailing the physicochemical profile, mechanistic pathways, and field-proven experimental protocols associated with 1,2-diphenylpropan-1-one.
Structural Identity and Physicochemical Profiling
1,2-diphenylpropan-1-one features a propan-1-one backbone where the C1 position is part of a benzoyl group and the C2 position bears both a methyl and a phenyl group. This structure ( Ph−CO−CH(CH3)−Ph ) inherently possesses a chiral center at the C2 carbon, making it a valuable target for stereoselective transformations and asymmetric synthesis.
To facilitate rapid reference for analytical and synthetic workflows, the core quantitative data for 1,2-diphenylpropan-1-one is summarized below:
Table 1: Physicochemical Properties of 1,2-diphenylpropan-1-one
| Property | Value | Source |
| IUPAC Name | 1,2-diphenylpropan-1-one | 1[1] |
| CAS Number | 2042-85-5 | 1[1], 2[2] |
| Molecular Formula | C15H14O | 1[1] |
| Molecular Weight | 210.27 g/mol | 1[1] |
| Melting Point | 59.5 - 59.6 °C | 2[2] |
| Boiling Point | 185 - 187 °C (at 20 Torr) | 2[2] |
| Topological Polar Surface Area | 17.1 Ų | 1[1] |
| GHS Hazard Classification | Skin Sens. 1 (H317) | 1[1] |
Mechanistic Pathways and Advanced Reactivity
Addressing Literature Ambiguities
It is critical to correct a common literature ambiguity: while some generalized databases suggest synthesizing 1,2-diphenyl-1-propanol directly via the Grignard addition of phenylmagnesium bromide to 1,2-diphenylpropan-1-one, this is mechanistically flawed. Such a nucleophilic addition would yield the tertiary alcohol 1,1,2-triphenylpropan-1-ol. The correct synthetic relationship is that 1,2-diphenylpropan-1-one serves as a substrate for hydride reduction (e.g., using NaBH4 ) to yield 1,2-diphenyl-1-propanol, or it is synthesized from simpler precursors via advanced organometallic techniques.
Pathway A: Superbase-Mediated Benzylic Deprotonation
Recent advancements in s-block organometallic chemistry have demonstrated the quantitative synthesis of 1,2-diphenylpropan-1-one via the generation of sodium benzyl cations 3[3]. By utilizing a highly basic mixture (PhLi/NaTpMe2/Me6TREN), ethylbenzene is deprotonated at the benzylic C-H bond. Subsequent quenching with a Weinreb amide (N-methoxy-N-methylbenzamide) yields the target ketone exclusively, avoiding over-addition.
Fig 1. Synthesis of 1,2-diphenylpropan-1-one via superbase deprotonation and Weinreb amide quenching.
Pathway B: Photoredox-Catalyzed 1,2-Aryl Migration
1,2-diphenylpropan-1-one derivatives are also accessible via visible-light photoredox catalysis. The reaction of α,α -diaryl allyl alcohol TMS ethers with radical precursors (like bromonitroalkanes) triggers a neophyl-like 1,2-aryl migration 4[4]. This radical-induced rearrangement is a powerful tool for generating complex α -substituted ketones.
Fig 2. Photoredox-catalyzed 1,2-aryl migration yielding 1,2-diphenylpropan-1-one derivatives.
Field-Proven Experimental Protocols
Protocol A: Synthesis via Benzylic Deprotonation and Weinreb Amide Quenching
This protocol leverages the kinetic basicity of a mixed-metal superbase to functionalize unactivated benzylic C-H bonds3[3].
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Superbase Generation: In a flame-dried Schlenk flask under argon, combine phenyllithium (PhLi), sodium hydridotris(3,5-dimethylpyrazolyl)borate (NaTpMe2), and Me6TREN in anhydrous THF at -78 °C.
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Deprotonation: Slowly add 1.0 equivalent of ethylbenzene. Stir the mixture for 2 hours, allowing it to slowly warm to 0 °C.
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Electrophilic Quenching: Cool the mixture back to -78 °C and add 1.1 equivalents of N-methoxy-N-methylbenzamide dropwise.
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Workup: Quench the reaction with saturated aqueous NH4Cl , extract with diethyl ether, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify via silica gel chromatography.
Causality & Self-Validation: The use of NaTpMe2/Me6TREN with PhLi is causal to the successful deprotonation, as it breaks the aggregation of the lithium species, forming a highly reactive "superbase". The system is self-validating: the formation of the benzyl sodium intermediate is confirmed by a distinct deep red/orange color. The immediate discharge of this color upon the addition of the Weinreb amide visually validates successful electrophilic quenching, preventing over-addition.
Protocol B: Photoredox-Catalyzed 1,2-Aryl Migration
This protocol outlines the synthesis of 3-bromo-1,2-diphenylpropan-1-one derivatives via radical migration4[4].
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Substrate Preparation: Protect α,α -diphenyl allyl alcohol using TMS-Cl and imidazole in DCM to yield the corresponding TMS ether.
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Reaction Assembly: In a transparent vial, dissolve the TMS ether (0.2 mmol), bromonitroalkane (0.4 mmol), and fac−Ir(ppy)3 (1.0 mol %) in degassed DMF (2.0 mL).
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Irradiation: Irradiate the mixture using a 45W blue LED (λ = 450 nm) at room temperature for 12 hours under a nitrogen atmosphere.
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Isolation: Dilute with water, extract with EtOAc, and purify via flash column chromatography to isolate the migrated ketone.
Causality & Self-Validation: Protecting the allyl alcohol as a TMS ether is a causal requirement to prevent competitive oxidation of the free hydroxyl group by highly reactive radical intermediates. The protocol is self-validating through fluorescence monitoring: the characteristic luminescence of the Ir(III) catalyst is visibly quenched upon the addition of the bromonitroalkane, confirming active single-electron transfer (SET) in real-time.
Analytical Characterization and Safety
To confirm the structural integrity of synthesized 1,2-diphenylpropan-1-one, researchers should reference the following expected spectral data:
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1 H NMR ( CDCl3 , 400 MHz): A distinct doublet at ~1.5 ppm corresponding to the C3 methyl group ( 3H , J=6.8 Hz), a quartet at ~4.6 ppm for the C2 methine proton ( 1H , J=6.8 Hz), and complex multiplets between 7.1 - 8.0 ppm representing the 10 aromatic protons (with the benzoyl ortho-protons appearing furthest downfield due to carbonyl deshielding).
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IR Spectroscopy: A strong, sharp absorption band at ~1685 cm−1 , characteristic of an aryl-conjugated ketone carbonyl stretch.
Safety Considerations: According to the GHS classification 1[1], 1,2-diphenylpropan-1-one is classified as a Skin Sensitizer (Category 1) . Standard PPE (nitrile gloves, lab coat, safety goggles) must be worn. All operations involving its synthesis, particularly those utilizing superbases or transition metal photocatalysts, must be conducted in a certified chemical fume hood.
References
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PubChem. "1,2-Diphenylpropan-1-one | C15H14O | CID 238518 - PubChem". National Institutes of Health (NIH). 1
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ChemicalBook. "1,2-diphenylpropan-1-one CAS#: 2042-85-5". ChemicalBook Database. 2
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National Center for Biotechnology Information (PMC). "Isolation and reactivity of sodium benzyl cations". NIH. 3
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The Journal of Organic Chemistry (ACS Publications). "gem-Bromonitroalkane Involved Radical 1,2-Aryl Migration of α,α-Diaryl Allyl Alcohol TMS Ether via Visible-Light Photoredox Catalysis". American Chemical Society. 4
